tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate
Description
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions. The compound’s structure includes a tert-butyl group, an oxazole ring, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,13H,5-6H2,1-3H3,(H,12,14) |
InChI Key |
XNOPYMSUPSPDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(O1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This method provides high yields and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as those used in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce various reduced derivatives.
Scientific Research Applications
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as an intermediate in drug development.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate involves its role as a protecting group for amines. The carbamate group can be easily removed under acidic conditions, releasing the free amine for further reactions. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
N-Boc-ethanolamine: Another carbamate used in peptide synthesis.
N-Boc-ethylenediamine: Used as a protecting group for diamines.
Uniqueness
tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate is unique due to its combination of a tert-butyl group, an oxazole ring, and a carbamate moiety. This structure provides enhanced stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate (CAS 1142202-22-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C9H14N2O4
- Molecular Weight : 214.22 g/mol
- Purity : Typically around 95% to 96% .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins and enzymes.
Anticancer Properties
Some studies have explored the anticancer potential of oxazole derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. For instance, compounds with similar structural motifs have demonstrated activity against breast cancer and leukemia cell lines . Further investigation into this compound could reveal its efficacy in cancer therapy.
Neuroprotective Effects
The compound's ability to modulate oxidative stress responses suggests a potential neuroprotective role. Research indicates that certain oxazole derivatives can reduce oxidative damage in neuronal cells, which may be beneficial in conditions like Alzheimer's disease . The protective effect against amyloid-beta-induced toxicity has been noted in related compounds, warranting further exploration of this compound's neuroprotective capabilities.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on oxazole derivatives reported promising results where compounds similar to this compound inhibited RET kinase activity, leading to reduced proliferation of cancer cells. Such findings highlight the importance of further evaluating this compound's impact on cancer-related pathways .
Case Study: Neuroprotection
In a model of oxidative stress induced by amyloid-beta peptides, certain oxazole derivatives demonstrated a significant reduction in cell death and oxidative markers. This suggests that this compound could similarly provide protective effects against neurodegenerative conditions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
